molecular formula C15H20N2O B11866634 3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one CAS No. 92648-11-8

3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one

Cat. No.: B11866634
CAS No.: 92648-11-8
M. Wt: 244.33 g/mol
InChI Key: RWFPJKFBNPDMCR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and 3-dimethylaminopropan-1-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

    Reaction Steps: The reaction involves the formation of a carbon-carbon bond between the indole ring and the propanone moiety. This is typically achieved through a series of condensation and cyclization reactions.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

    Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: A parent compound with similar structural features.

    3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-one: A closely related compound with slight structural differences.

    N-(1-Methyl-1H-indol-3-yl)methylacetamide: Another indole derivative with comparable biological activities.

Uniqueness

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the indole ring with the dimethylamino and propanone moieties makes it a versatile compound for various scientific applications.

Properties

CAS No.

92648-11-8

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one

InChI

InChI=1S/C15H20N2O/c1-11(9-16(2)3)15(18)13-10-17(4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3

InChI Key

RWFPJKFBNPDMCR-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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